![molecular formula C19H14FNOS2 B4874741 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one](/img/structure/B4874741.png)
3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one
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Overview
Description
3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H14FNOS2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-fluorophenyl)-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is 355.05008458 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Overview of Thiazolidin-4-ones
Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for modifications that can enhance their biological properties. These compounds have been reported to exhibit a wide range of activities, including:
- Anticancer
- Antimicrobial
- Antidiabetic
- Anti-inflammatory
- Anticonvulsant
Table 1: Summary of Biological Activities of Thiazolidin-4-one Derivatives
Anticancer Activity
Recent studies have shown that thiazolidinone derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent cytotoxicity against various cancer cell lines, including MCF7 and A2780. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Case Study: A derivative with a similar scaffold was tested against multiple cancer lines, showing an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
Antimicrobial Properties
The antimicrobial activity of thiazolidinone derivatives has been extensively documented. The specific compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the phenyl group significantly enhance antibacterial activity.
Case Study: A related study found that thiazolidinone compounds exhibited inhibition rates of over 90% against E. coli and S. aureus, suggesting that the 4-fluoro substitution may contribute positively to its antimicrobial profile .
Antidiabetic Effects
Thiazolidinones are known for their role in enhancing insulin sensitivity and regulating glucose levels. The compound's structure suggests it may interact with PPARγ receptors, similar to established antidiabetic drugs.
Research Findings: Compounds within this class have shown promising results in lowering blood glucose levels in diabetic models, indicating that further exploration could lead to new therapeutic options for diabetes management .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. The presence of electron-withdrawing groups like fluorine enhances the biological efficacy by improving solubility and bioavailability.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Fluorine | Increases potency against cancer cells |
Methyl | Enhances antimicrobial properties |
Phenyl | Critical for interaction with targets |
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-(4-Fluoro-phenyl)-5-(2-methyl-3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one have been shown to:
- Modulate cell cycle progression.
- Induce DNA damage response pathways.
In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting potential for development as an anticancer therapeutic agent.
Antimicrobial Properties
The compound also displays antimicrobial activities. Its structural components allow it to interact with microbial enzymes or cellular targets, leading to inhibition of growth in various bacterial and fungal strains. This makes it a candidate for further exploration in the development of new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways, which is crucial for treating conditions like arthritis or other inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reactions : Combining appropriate aldehydes and thiosemicarbazides under acidic or basic conditions, leading to the formation of a Schiff base intermediate that cyclizes to form the thiazolidinone ring.
- Optimization Techniques : Industrial production focuses on maximizing yield and purity through controlled reaction conditions and purification methods such as chromatography.
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)21(19(23)24-17)16-9-7-15(20)8-10-16/h2-12H,1H3/b13-11+,17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPESYDKFVNFVGG-YMGXUNRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.